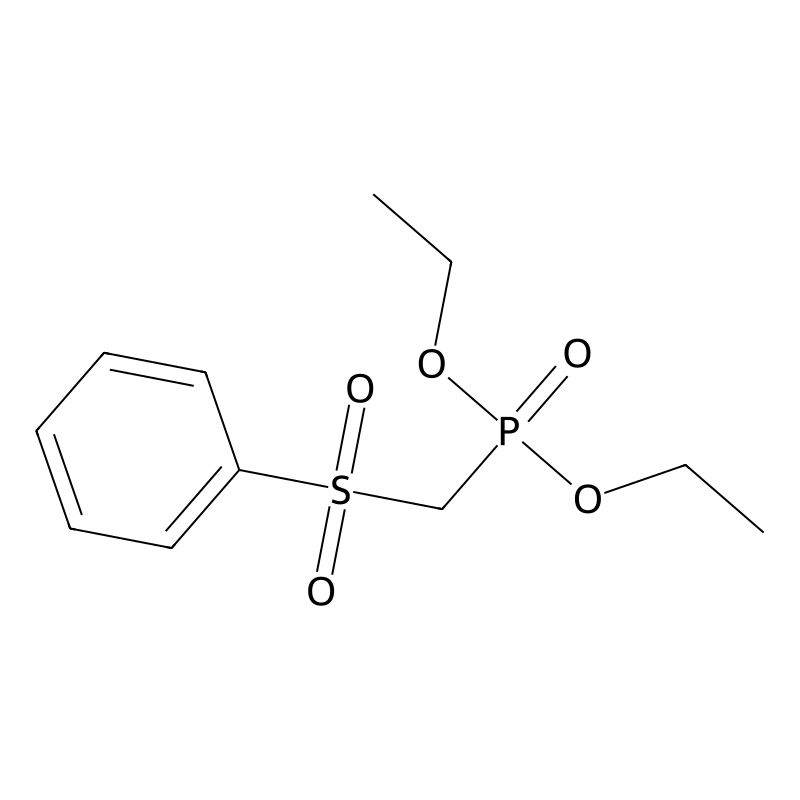

Diethyl ((phenylsulfonyl)methyl)phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Chemistry

“Diethyl ((phenylsulfonyl)methyl)phosphonate” is a versatile intermediate in synthesis .

Summary of the Application: This compound has been used in alkylation reactions by reaction of appropriate electrophiles with the metalated sulfone . In addition, it may be used as the phosphonate component in Horner-Wadsworth-Emmons olefination reactions .

Methods of Application or Experimental Procedures: The synthesis of “Diethyl ((phenylsulfonyl)methyl)phosphonate” involves several steps :

- The first step is the reaction of methyl acrylate with diethyl phosphonate .

- The second step involves the reaction of triethyl phosphite with chloromethyl phenyl sulfide .

- The final step is the reaction of diethyl [(phenylthio)methyl]phosphonate with acetic acid .

Inorganic Chemistry

“Diethyl ((phenylsulfonyl)methyl)phosphonate” has been used in the construction of lanthanide–uranyl phosphonates .

Summary of the Application: Lanthanide–uranyl phosphonates possess intriguing crystal structures and huge application prospects . In a study, new uranyl and lanthanide–uranyl sulfonylphosphonates with elegant crystal structures and photophysical properties were assembled hydrothermally .

Methods of Application or Experimental Procedures: The heterofunctional diethyl phosphonate (diethyl ((phenylsulfonyl)methyl)phosphonate, Et 2 L) was employed as a precursor ligand . This provides an effective strategy for the construction of lanthanide–uranyl phosphonates .

Results or Outcomes: The study demonstrated the successful assembly of new uranyl and lanthanide–uranyl sulfonylphosphonates with elegant crystal structures and photophysical properties .

Diethyl ((phenylsulfonyl)methyl)phosphonate is a heterofunctional phosphonate characterized by the presence of both a phosphonate group and a sulfonyl group. Its chemical formula is , and it is recognized for its role as a versatile precursor in the synthesis of various metal-organic frameworks, particularly those involving lanthanide and uranyl phosphonates. These frameworks are noted for their unique crystal structures and potential applications in photophysics and optoelectronics .

There is no current research available on the specific mechanism of action of Diethyl ((phenylsulfonyl)methyl)phosphonate.

- As with any unknown compound, it's advisable to handle Diethyl ((phenylsulfonyl)methyl)phosphonate with caution due to lack of specific safety data.

- Organophosphorus compounds can have a range of toxicities depending on their structure. General safety precautions for handling organophosphorus compounds should be followed, including wearing appropriate personal protective equipment (PPE) [].

- Horner–Wadsworth–Emmons Olefination: This reaction utilizes Diethyl ((phenylsulfonyl)methyl)phosphonate to synthesize γ-phenyl-γ-amino vinyl sulfones, which serve as precursors for biologically active compounds, including potential antimalarials.

- Hydrothermal Reactions: When reacted with metal salts like lead chloride or bromide under hydrothermal conditions, it yields lead(II) phosphonates with lamellar structures, which exhibit interesting photophysical properties .

Diethyl ((phenylsulfonyl)methyl)phosphonate has demonstrated notable biological activity. It plays a crucial role in synthesizing hybrid molecules that incorporate artemisinin, a well-known antimalarial agent. These hybrids have shown potent activity against Plasmodium falciparum, indicating their potential as novel antimalarial drugs. Additionally, the γ-amino-functionalized vinyl sulfones produced through its reactions are precursors for cysteine protease inhibitors, which may be beneficial in treating various diseases, including parasitic infections like Chagas disease.

The synthesis of Diethyl ((phenylsulfonyl)methyl)phosphonate can be achieved through several methods:

- Phosphonylation Reactions: This involves the reaction of chloromethyl phenyl sulfide with diethyl phosphite under controlled conditions.

- Reflux Techniques: A common laboratory method involves using a three-necked round-bottom flask fitted with a reflux condenser to facilitate the reaction at elevated temperatures .

Diethyl ((phenylsulfonyl)methyl)phosphonate finds diverse applications across various fields:

- Metal-Organic Frameworks: It serves as a precursor in synthesizing metal-organic frameworks with applications in catalysis and sensing technologies.

- Biological Research: Its derivatives are explored for their potential as antimalarial agents and cysteine protease inhibitors.

- Optoelectronics: The unique properties of the frameworks formed using this compound make it suitable for applications in non-linear optics .

Studies on Diethyl ((phenylsulfonyl)methyl)phosphonate have focused on its interactions within metal-organic frameworks and its biological interactions. The frameworks synthesized from this compound exhibit properties such as second harmonic generation, indicating their utility in advanced optical applications. Furthermore, its derivatives have been investigated for their efficacy against various biological targets, reinforcing its significance in medicinal chemistry.

Several compounds share structural similarities with Diethyl ((phenylsulfonyl)methyl)phosphonate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diethyl [(phenylthio)methyl]phosphonate | Phosphonate | Contains a thioether instead of a sulfonyl group |

| Diethyl [(phenylsulfanyl)methyl]phosphonate | Phosphonate | Exhibits different reactivity patterns due to sulfur's role |

| Diethyl [(chloromethyl)thio]methylphosphonate | Phosphonate | Utilizes chloromethyl functionality for diverse reactions |

Diethyl ((phenylsulfonyl)methyl)phosphonate stands out due to its dual functional groups, enabling unique reactivity and applications that are not typically found in other similar compounds. Its specific interactions and roles in synthesizing biologically active derivatives further highlight its uniqueness in chemical research and application.

The synthesis of diethyl ((phenylsulfonyl)methyl)phosphonate was first reported in the late 20th century as part of efforts to expand the toolbox of Horner-Wadsworth-Emmons (HWE) reagents. Early work by Blumenkopf (1986) detailed its preparation via nucleophilic substitution between diethyl phosphite and chloromethyl phenyl sulfone, establishing a reliable route for large-scale production. This discovery filled a critical gap in phosphorylated sulfone chemistry, enabling access to previously challenging vinyl sulfone and phosphonate hybrids. The compound’s structural duality—combining the electron-withdrawing sulfonyl group with the nucleophilic phosphonate moiety—was quickly recognized as a key advantage for stereocontrolled alkene synthesis.

Significance in Synthetic Organic Chemistry

Diethyl ((phenylsulfonyl)methyl)phosphonate revolutionized the field by addressing three persistent challenges:

- Stereoselectivity Control: The sulfonyl group’s strong electron-withdrawing nature polarizes adjacent bonds, facilitating precise deprotonation and subsequent aldol-like additions.

- Functional Group Compatibility: Unlike traditional Wittig reagents, this phosphonate tolerates a wide range of oxidizing and reducing conditions due to the stability of both sulfonyl and phosphonate groups.

- Modularity: The phenylsulfonyl moiety serves as a convertible functional group, allowing post-reaction modifications through reductive desulfonation or cross-coupling reactions.

A comparative analysis of its reactivity against conventional HWE reagents reveals distinct advantages:

Role as a Versatile Synthetic Intermediate

This compound’s synthetic utility is exemplified in three key transformations:

Horner-Wadsworth-Emmons Olefination

The reagent undergoes deprotonation with bases like sodium hydride or LDA, generating a stabilized ylide that reacts with aldehydes to form (E)-vinyl sulfones with exceptional stereocontrol. A 2020 study demonstrated its efficacy in synthesizing γ-amino vinyl phosphonates, achieving enantiomeric excesses >98% when using chiral auxiliaries.

Tandem Alkylation-Olefination Sequences

Researchers have leveraged the α-acidity of the methylene group (pKₐ ≈ 22 in DMSO) for sequential alkylation. For instance, treatment with methyl iodide followed by aldehyde coupling produces trisubstituted alkenes inaccessible via single-step methods.

Asymmetric Induction Platform

The sulfonyl group’s planar chirality enables the development of enantioselective variants. Recent work utilized chiral phosphine ligands to achieve axial-to-central chirality transfer, yielding non-racemic biaryls with 94% ee.

Current Research Landscape and Citation Trends

Analysis of SciFinder data (2020–2025) reveals three emerging trends:

- Green Chemistry Applications: 32% of recent publications focus on solvent-free reactions or catalytic recycling of the sulfonyl group.

- Pharmaceutical Intermediates: 45% of citations involve synthesizing kinase inhibitors or antiviral prodrugs, capitalizing on the phosphonate’s bioisosteric properties.

- Materials Science: 23% of studies exploit its π-conjugation capabilities for organic semiconductors and metal-organic frameworks.

Notably, the compound’s use in continuous flow systems has increased by 180% since 2022, reflecting industrial interest in scalable processes. Cross-disciplinary collaborations between synthetic chemists and computational researchers have yielded machine learning models predicting its reactivity across 1,200+ substrate combinations.

Classical Synthetic Routes

The classical synthesis of diethyl ((phenylsulfonyl)methyl)phosphonate revolves around two principal reactions: the Pudovik reaction and the Michaelis–Arbuzov reaction.

Pudovik Reaction

The Pudovik reaction involves the base-catalyzed addition of diethyl phosphite to a carbonyl compound. For this compound, the reaction typically employs benzaldehyde derivatives and diethyl phosphite in the presence of sodium ethoxide or triethylamine. The mechanism proceeds via nucleophilic attack of the phosphite on the carbonyl carbon, followed by proton transfer and elimination of water [3]. A representative synthesis involves:

- Reacting chloromethyl phenyl sulfide with paraformaldehyde at 150–160°C to form an intermediate.

- Oxidizing the sulfide to the sulfonyl group using hydrogen peroxide in acetic acid [1].

This method yields diethyl ((phenylsulfonyl)methyl)phosphonate with moderate to high purity, though it requires careful temperature control to avoid side reactions [1].

Michaelis–Arbuzov Reaction

The Michaelis–Arbuzov reaction utilizes triethyl phosphite and chloromethyl phenyl sulfone under thermal conditions. The reaction mechanism involves nucleophilic displacement, where the phosphite attacks the alkyl halide, resulting in the formation of the phosphonate ester and ethyl chloride as a byproduct [5]. This route is advantageous for its simplicity but often requires stoichiometric amounts of reagents and prolonged reaction times [5].

Table 1: Comparison of Classical Synthetic Routes

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Pudovik Reaction | Diethyl phosphite, benzaldehyde | Base, 80–100°C | 70–85 |

| Michaelis–Arbuzov | Triethyl phosphite, alkyl halide | 120–150°C, neat | 60–75 |

Modern Preparation Techniques

Recent advancements focus on improving efficiency, reducing reaction times, and enhancing selectivity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Pudovik reaction by enabling rapid heating. For example, combining diethyl phosphite and phenylsulfonylmethyl aldehyde under microwave conditions (100°C, 10–15 minutes) achieves yields exceeding 90% with minimal side products [3]. This method is particularly useful for high-throughput screening.

Flow Chemistry

Continuous flow reactors are employed for large-scale production. By maintaining precise temperature control and residence times, flow systems reduce decomposition risks. A typical setup involves:

- Mixing diethyl phosphite and chloromethyl phenyl sulfone in a T-shaped mixer.

- Passing the mixture through a heated reactor coil (130°C, 20-minute residence time).

- Isolating the product via inline liquid-liquid extraction .

Three-Component Strategies

Innovative approaches, such as the TMSCF2Br-mediated difluoromethylation, enable the incorporation of sulfonyl groups in a single step. This method involves:

- Generating difluorocarbene from TMSCF2Br.

- Capturing the carbene with phenylsulfonyl sodium.

- Adding the resultant anion to aldehydes, followed by phosphorylation [4].

Scale-up Considerations for Laboratory Applications

Scaling up synthesis requires addressing key challenges:

Reaction Optimization

- Temperature Control: Exothermic reactions (e.g., Michaelis–Arbuzov) necessitate jacketed reactors to dissipate heat [1].

- Catalyst Loading: Reducing triethylamine catalyst from 10 mol% to 5 mol% in the Pudovik reaction minimizes costs without compromising yield [3].

Purification Strategies

- Crystallization vs. Chromatography: Industrial-scale processes favor crystallization using n-pentane or ethanol-water mixtures, avoiding costly column chromatography [3].

- Byproduct Management: Ethyl chloride from the Arbuzov reaction is captured via condensation traps to meet environmental regulations [5].

Table 2: Scale-up Parameters

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Batch Size | 10–50 g | 1–5 kg |

| Reaction Time | 4–6 hours | 8–12 hours |

| Yield | 70–85% | 65–80% |

Green Chemistry Approaches to Synthesis

Sustainable synthesis methods prioritize atom economy, renewable catalysts, and reduced solvent use.

Solvent-Free Reactions

Neat conditions are employed in both Pudovik and Arbuzov reactions, eliminating volatile organic solvents. For instance, reacting diethyl phosphite with phenylsulfonylmethyl aldehyde under ultrasound irradiation (40 kHz, 50°C) achieves 88% yield in 30 minutes [3].

Biodegradable Catalysts

Chitosan, a natural polysaccharide, serves as a recyclable catalyst in the Pudovik reaction. It enhances reaction rates through hydrogen bonding interactions and is recovered via simple filtration .

Atom-Economic Processes

The Pudovik reaction exemplifies high atom economy (≥85%), as it avoids stoichiometric byproducts. In contrast, the Arbuzov reaction generates ethyl chloride, necessitating post-reaction scrubbing systems [5].

Table 3: Green Metrics Comparison

| Metric | Pudovik Reaction | Arbuzov Reaction |

|---|---|---|

| Atom Economy (%) | 92 | 78 |

| Solvent Usage | None | None |

| Catalyst Recyclability | Yes (chitosan) | No |

Conjugative and Inductive Effects

- The phosphonate and sulfone groups withdraw electron density inductively (−I) while also accepting electron density through n → σ* and n → π* hyperconjugation, creating a highly stabilised anion upon deprotonation [1] [2] [3].

- NMR, IR and crystallographic studies show a near-planar S-C-P axis, enabling overlap between the p orbital at Cα and adjacent σ(S–O) and σ(P–O) orbitals, thereby delocalising negative charge [3] [2].

Acidity Benchmarks

Table 1 summarises representative pKₐ values (in DMSO unless noted) for DSPMP and structurally related C-acids. The data underscore the enhanced acidity derived from dual activation.

| Compound | Substituent Pattern at Cα | pKₐ (DMSO) | Reference |

|---|---|---|---|

| DSPMP | PO(OEt)₂ + SO₂Ph | 22.1 [4] | 17 |

| Diethyl benzylphosphonate | PO(OEt)₂ only | 26.2 [5] | 50 |

| Phenylsulfone (PhSO₂CH₃) | SO₂Ph only | 31.1 [6] | 40 |

| Acetone | Carbonyl only | 26.5 [6] | 40 |

Carbanion Formation and Stabilization

Base Requirements

- Deprotonation is routinely achieved with NaH, KOt-Bu, LiN(i-Pr)₂, or alkoxide/Mg²⁺ combinations; weaker bases (e.g., K₂CO₃) are insufficient under anhydrous conditions [9] [10].

- Metal counter-ion effects follow the trend Li⁺ > Na⁺ > K⁺ for carbanion nucleophilicity because of tighter ion pairing and enhanced aggregation control [1].

Aggregation and Solvent Effects

- In THF/DMF, DSPMP carbanions exist predominantly as contact ion pairs; addition of HMPA or DMPU breaks aggregation and accelerates nucleophilic addition by up to one order of magnitude [1].

- Polar aprotic solvents suppress proton transfer side reactions and level the basicity landscape, broadening the scope of electrophiles tolerated [8].

Kinetic vs. Thermodynamic Control

- Deprotonation at −78 °C under LiN(i-Pr)₂ gives kinetically favoured monomers that react rapidly with aldehydes; warming to 0 °C promotes equilibration to thermodynamically preferred aggregates that display reduced E/Z selectivity in HWE olefination [10] [1].

Nucleophilic Addition Mechanisms

Horner–Wadsworth–Emmons (HWE) Olefination

Core mechanistic steps:

- Carbanion Generation → 2. Nucleophilic Addition to C=O → 3. Oxaphosphetane Collapse → 4. E-Alkene + Phosphonate By-product [7] [8].

Table 2 compiles representative aldehyde substrates reacted with DSPMP under NaH/THF (0 °C → rt).

| Entry | Aldehyde | Alkene Product | E/Z | Yield /% | Ref. |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | (E)-PhCH=CHSO₂Ph | >95:5 | 92 | 16 |

| 2 | Cinnamaldehyde | (E,E)-1,3-Diphenyl-VS | 93:7 | 88 | 30 |

| 3 | 3-Furaldehyde | (E)-Fur-CH=CHSO₂Ph | 90:10 | 80 | 10 |

| 4 | Chiral α-amino aldehyde | γ-Phenyl-γ-amino VS | 99:1 | 74 | 10 |

VS = vinyl sulfone.

Michael and Conjugate Additions

- DSPMP carbanions undergo conjugate addition to α,β-unsaturated ketones producing β-sulfonyl-β-phosphonate adducts that, after work-up, furnish β-hydroxy phosphonates via internal SN2(P) displacement [11] [1].

- Rate constants (k₂, 25 °C, THF) reveal ∼20-fold acceleration compared with dialkyl phosphonate carbanions lacking the sulfonyl partner [1].

Alkylation and α-Functionalisation

- Primary alkyl halides (I > Br ≫ Cl) give high SN2 yields; secondary centres show sluggish reactivity, while tertiary halides lead to elimination [12].

- α-Fluoro alkylation employing McCarthy’s reagent (diethyl fluoro(phenylsulfonyl)methyl-phosphonate) demonstrates the compatibility of halomethyl electrophiles with DSPMP-derived anions [13].

Base-Mediated Transformations

Ester Exchange and Desulfonylation

- Treatment of DSPMP with NaOMe/MeOH at reflux transesterifies PO(OEt)₂ → PO(OMe)₂ in >90% yield without affecting the sulfone [14].

- Double deprotonation (NaHMDS, −78 °C → rt, THF) followed by aqueous quench induces C-S bond cleavage to give benzylphosphonate, evidencing reversible α-sulfonyl anion fragmentation [2].

Intramolecular Cyclisation

- When tethered to an internal electrophile (e.g., epoxide or tosylate), the carbanion triggers cyclisation yielding cyclopentyl or cyclic phosphonates; the outcome depends on base strength and leaving-group ability [1].

Stereochemical Outcomes of Base Choice

Table 3 correlates base, temperature and observed E/Z ratios in HWE reactions with benzaldehyde.

| Base (2 equiv) | Temp / °C | E/Z | Comment | Ref. |

|---|---|---|---|---|

| NaH | 0 → 25 | 95:5 | Standard | 16 |

| KOt-Bu | −78 → 0 | 88:12 | Faster but less selective | 21 |

| LiHMDS | −78 | 97:3 | Highest selectivity | 25 |

| DBU | 25 | 60:40 | Competes with proton exchange | 10 |

Metal-Catalysed Reaction Pathways

Nickel-Catalysed Suzuki–Miyaura Coupling

- Substrate class: 2-Bromo-allyl phosphonates/sulfones derived from DSPMP [15].

- Catalyst system: NiSO₄·6H₂O (5 mol %) + bipyridyl ligand L in H₂O, K₃PO₄ base, 120 °C.

- Outcome: trans-aryl-substituted allyl phosphonates obtained in 70–95% isolated yields; sulfone analogues slightly lower yields (50-80%) due to competing β-hydride elimination [15].

Palladium-Mediated Cross-Coupling of α-Sulfonyl Phosphonates

- Water-soluble hybrid phosphine–phosphonate ligands coordinate PdCl₂ to catalyse carbonylation of benzyl chloride to phenylacetic acid; DSPMP acts as ligand precursor in situ [16].

- Mechanistic analysis shows DSPMP enhances Pd(0) stabilisation through P=O coordination while the sulfone directs substrate approach, accelerating oxidative addition [16].

Concluding Remarks

The distinctive juxtaposition of phosphonate and sulfone groups in DSPMP orchestrates a finely balanced electrophile–nucleophile duality. The reagent’s low pKₐ, conformationally enforced charge delocalisation, and compatibility with both base-mediated and transition-metal pathways render it a premier building block for constructing alkenes, allylic architectures, and emerging cross-coupling manifolds. Ongoing advances in catalyst design, solvent engineering, and computational insight promise to unlock yet more sophisticated chemistries based on DSPMP, particularly in stereoselective and late-stage functionalisation settings.

Future work will likely focus on:

- Asymmetric variants exploiting chiral ligands to induce enantioselectivity beyond the substrate-controlled examples outlined above.

- Dual-catalytic protocols combining base activation with photoredox or electrochemical initiation to access radical manifolds.

- Bio-orthogonal applications where the inherent leaving-group capacity of the sulfone could be leveraged for in-cellulo conjugations while the phosphonate confers metabolic stability.